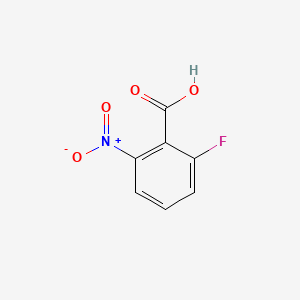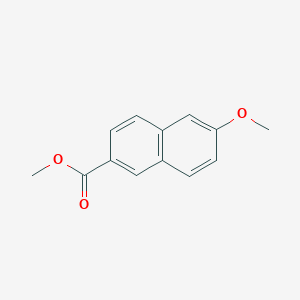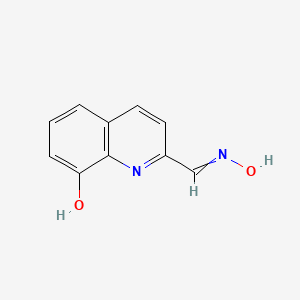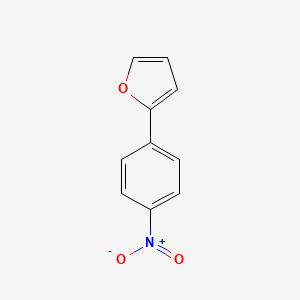
2,3-二甲基-1H-吲哚-5-羧酸乙酯
描述
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate (EDMC) is an organic compound of the indole family. It is a colorless solid that has been used in a variety of scientific applications, including as an intermediate in the synthesis of pharmaceuticals, as a substrate for enzyme assays, and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). EDMC is a versatile compound with an interesting structure that has a range of potential applications in the laboratory.
科学研究应用
癌症治疗
2,3-二甲基-1H-吲哚-5-羧酸乙酯作为吲哚衍生物家族的一部分,在癌症治疗中显示出希望。 吲哚衍生物以其抑制癌细胞生长特性而闻名。 该化合物与多种生物途径相互作用的能力使其成为开发新型抗癌药物的潜在候选者 .
抗菌活性
2,3-二甲基-1H-吲哚-5-羧酸乙酯的结构框架使其具有抗菌特性。 研究表明,吲哚衍生物可以有效地对抗多种微生物病原体,为新型抗生素开辟了一条途径,特别是在抗生素耐药性日益成为关注问题的时代 .
神经系统疾病的治疗
包括 2,3-二甲基-1H-吲哚-5-羧酸乙酯在内的吲哚类化合物因其神经保护作用而被研究。 这些化合物可能通过调节神经递质系统或保护神经组织免受损伤,在神经系统疾病的治疗中发挥作用 .
抗炎应用
由于吲哚核心具有生物活性,2,3-二甲基-1H-吲哚-5-羧酸乙酯可能表现出抗炎特性。 这使其成为开发新型抗炎药物的潜在化合物,可用于治疗各种炎症性疾病 .
抗病毒和抗 HIV 特性
研究强调了吲哚衍生物作为抗病毒剂的潜力,包括对 HIV 的活性。 2,3-二甲基-1H-吲哚-5-羧酸乙酯可以通过掺入到旨在抑制病毒复制的化合物中,为这一领域做出贡献 .
抗氧化作用
吲哚部分以其抗氧化特性而闻名,这些特性在对抗体内的氧化应激方面至关重要。 2,3-二甲基-1H-吲哚-5-羧酸乙酯可用于创建抗氧化疗法,这可能有助于预防或治疗由氧化损伤引起的疾病 .
抗糖尿病活性
吲哚衍生物因其抗糖尿病作用而被研究。 2,3-二甲基-1H-吲哚-5-羧酸乙酯可能影响胰岛素信号通路或有助于葡萄糖代谢,为新型抗糖尿病药物奠定基础 .
化学电离研究
在分析化学中,2,3-二甲基-1H-吲哚-5-羧酸乙酯被用于研究甲基吲哚在大气压化学电离质谱中的行为。 这种应用对于了解复杂有机分子的电离特性至关重要 .
作用机制
Target of Action
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate is a type of indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active and useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets in a way that results in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Result of Action
Indole derivatives, in general, are known to have various biologically vital properties .
未来方向
生化分析
Biochemical Properties
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including Ethyl 2,3-dimethyl-1H-indole-5-carboxylate, have been shown to interact with enzymes such as lipoxygenases and cyclooxygenases, which are involved in inflammatory processes . These interactions can lead to the inhibition or activation of these enzymes, thereby modulating inflammatory responses. Additionally, Ethyl 2,3-dimethyl-1H-indole-5-carboxylate may interact with proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including Ethyl 2,3-dimethyl-1H-indole-5-carboxylate, have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells . This compound can also affect cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, Ethyl 2,3-dimethyl-1H-indole-5-carboxylate may alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Ethyl 2,3-dimethyl-1H-indole-5-carboxylate may inhibit the activity of enzymes such as cyclooxygenases, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with transcription factors, leading to alterations in gene expression and subsequent changes in cellular function. These molecular interactions contribute to the overall biological effects of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including Ethyl 2,3-dimethyl-1H-indole-5-carboxylate, can be relatively stable under certain conditions . Factors such as temperature, pH, and exposure to light can influence the stability and degradation of this compound. Long-term exposure to Ethyl 2,3-dimethyl-1H-indole-5-carboxylate in in vitro or in vivo studies may lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate can vary with different dosages in animal models. Studies have demonstrated that indole derivatives, including Ethyl 2,3-dimethyl-1H-indole-5-carboxylate, exhibit dose-dependent effects . At lower doses, this compound may exert beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, Ethyl 2,3-dimethyl-1H-indole-5-carboxylate may exhibit toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Indole derivatives, including Ethyl 2,3-dimethyl-1H-indole-5-carboxylate, can undergo metabolic transformations such as hydroxylation, methylation, and conjugation . These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body. Additionally, Ethyl 2,3-dimethyl-1H-indole-5-carboxylate may influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, Ethyl 2,3-dimethyl-1H-indole-5-carboxylate may be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Additionally, binding proteins can influence the localization and accumulation of this compound in different tissues, affecting its overall distribution and activity.
Subcellular Localization
The subcellular localization of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, Ethyl 2,3-dimethyl-1H-indole-5-carboxylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of Ethyl 2,3-dimethyl-1H-indole-5-carboxylate is essential for understanding its precise mechanism of action and biological effects.
属性
IUPAC Name |
ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-13(15)10-5-6-12-11(7-10)8(2)9(3)14-12/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDRHZVLRCGSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346471 | |
| Record name | Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21523-62-6 | |
| Record name | Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


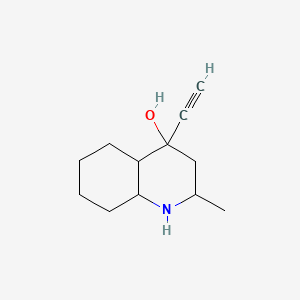
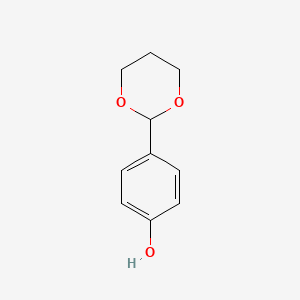


![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)
